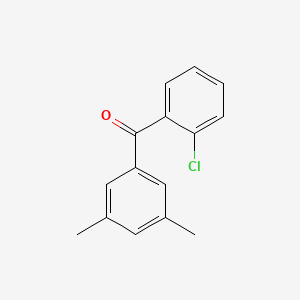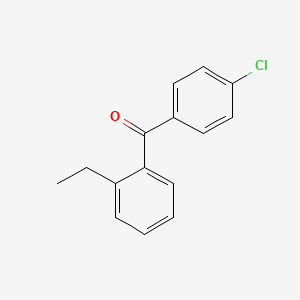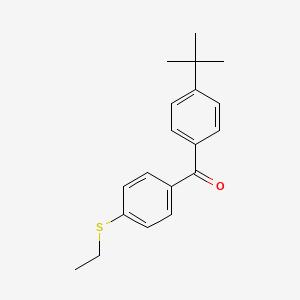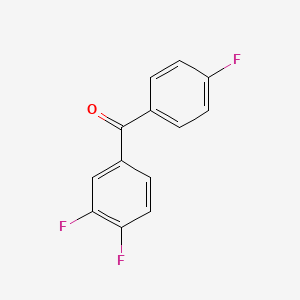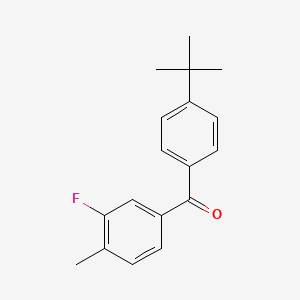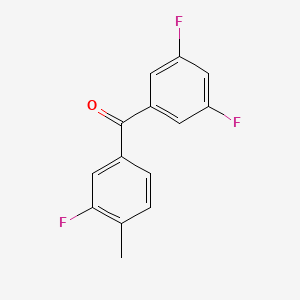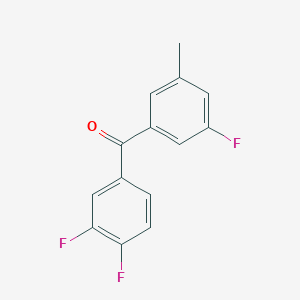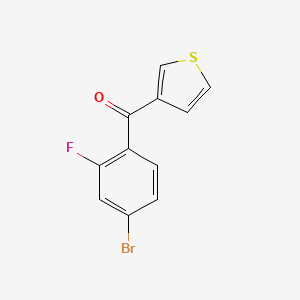
3-(4-Bromo-2-fluorobenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Bromo-2-fluorobenzoyl)thiophene” is a chemical compound with the molecular formula C11H6BrFOS . It has a molecular weight of 285.14 and is a white solid . This compound is often used in the field of chemistry for various applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-fluorobenzoyl)thiophene” can be represented by the InChI code: 1S/C11H6BrFOS/c12-8-1-2-9 (10 (13)5-8)11 (14)7-3-4-15-6-7/h1-6H . This indicates that the compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .
Chemical Reactions Analysis
Thiophene derivatives, including “3-(4-Bromo-2-fluorobenzoyl)thiophene”, can undergo various chemical reactions. For instance, they can participate in autopolymerization reactions . Additionally, they can react with strong oxidizing agents and strong acids .
Physical And Chemical Properties Analysis
“3-(4-Bromo-2-fluorobenzoyl)thiophene” is a white solid . It has a molecular weight of 285.14 . The compound is sensitive to moisture and heat, and it can react with strong oxidizing agents and strong acids .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
3-(4-Bromo-2-fluorobenzoyl)thiophene and related compounds have been extensively studied for their chemical reactivity and potential in synthesis. For example, 3-Bromo-2-nitrobenzo[b]thiophene has shown interesting reactions with amines, leading to unexpected N-substituted 2-amino-3-nitrobenzo[b]thiophenes, which can be useful for further synthesis (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Electronic Properties and Polymer Synthesis
Compounds similar to 3-(4-Bromo-2-fluorobenzoyl)thiophene have been investigated for tuning the electronic properties of conjugated polythiophenes. For instance, 3-Fluoro-4-hexylthiophene has been used as a building block to modify the electronic characteristics of polymers, though its electropolymerization proved unsuccessful (Gohier, Frère, & Roncali, 2013).
Materials Science and Molecular Structure
Studies have also focused on the structural properties of thiophene derivatives, which are key in materials science. For instance, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene was synthesized and its structure confirmed through various spectroscopic techniques, contributing to our understanding of molecular properties relevant to material science applications (Balakit et al., 2017).
Biological Activity and Pharmaceuticals
Some thiophene derivatives have shown a range of biological activities, which makes them candidates for pharmaceutical research. For instance, substituted thiophenes have exhibited activities ranging from antibacterial to antifungal, indicating their potential in drug development (Mabkhot et al., 2017).
Safety and Hazards
Orientations Futures
The future directions for “3-(4-Bromo-2-fluorobenzoyl)thiophene” and other thiophene derivatives could involve further exploration of their unique properties and potential applications. Thiophene derivatives have been studied for their conductivity, optical nature affected by external stimuli, and application in field-effect transistors, electroluminescent devices, and solar cells . Therefore, future research could focus on these areas to develop advanced compounds with a variety of biological effects .
Propriétés
IUPAC Name |
(4-bromo-2-fluorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFOS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZFIVILTBBWAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641850 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorobenzoyl)thiophene | |
CAS RN |
898771-38-5 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

